![molecular formula C46H70O2S4 B12951982 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene: 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene , is a mouthful of a compound! Let’s break it down:
Molecular Formula: C₁₆H₁₀S₂
Molecular Weight: 266.38 g/mol
CAS Registry Number: 1209012-31-6
This intriguing molecule belongs to the family of organic semiconductors, and its unique structure makes it a subject of scientific curiosity.
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions. These methods often rely on sulfur-containing precursors and intricate ring-forming steps.
Industrial Production: At an industrial scale, the synthesis of 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene likely involves optimization of existing routes, purification, and scalability considerations.
Analyse Des Réactions Chimiques
Reactivity: This compound exhibits interesting reactivity due to its conjugated system and sulfur atoms. It can undergo various reactions, including:
Oxidation: Oxidative processes can modify its electronic properties.
Reduction: Reduction reactions may alter its stability and energy levels.
Substitution: Substituents can be introduced at specific positions.
Ring-Opening: Cleavage of the central ring system.
Oxidation: Common oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or aryl halides.
Ring-Opening: Strong nucleophiles.
Major Products: The specific products depend on reaction conditions and substituents. Functionalized derivatives with altered properties are of interest.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: As a semiconductor, it finds applications in organic photovoltaics (solar cells), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs).
Materials Science: Its unique structure contributes to novel materials with tailored properties.
Biosensors: Its electronic properties make it suitable for biosensing applications.
Drug Delivery: Modified derivatives could serve as drug carriers.
Flexible Electronics: Its flexibility and semiconducting behavior are valuable for flexible displays and wearable devices.
Mécanisme D'action
The compound’s effects likely stem from its interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
While 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene stands out for its unique structure, it shares similarities with other conjugated organic semiconductors. Notable compounds include :
- [Compound A]
- [Compound B]
- [Compound C]
Propriétés
Formule moléculaire |
C46H70O2S4 |
|---|---|
Poids moléculaire |
783.3 g/mol |
Nom IUPAC |
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C46H70O2S4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-47-41-39-43-37(29-31-49-43)52-46(39)42(40-44-38(30-32-50-44)51-45(40)41)48-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 |
Clé InChI |
NSMSTVKVTXDILP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC1=C2C3=C(C=CS3)SC2=C(C4=C1SC5=C4SC=C5)OCC(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
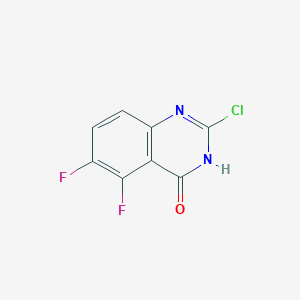
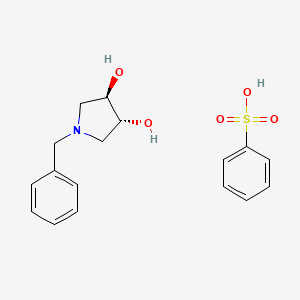
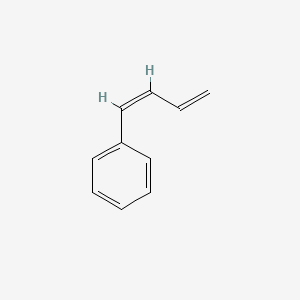
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)
![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
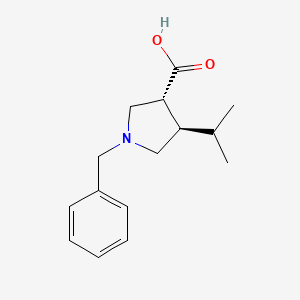
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)
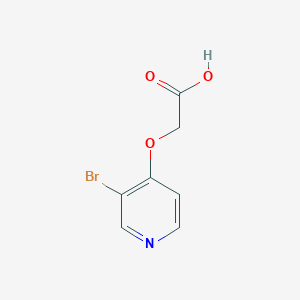
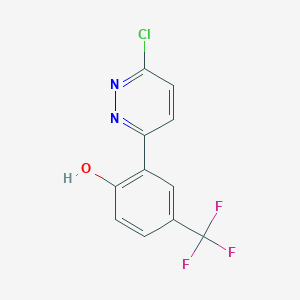
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
